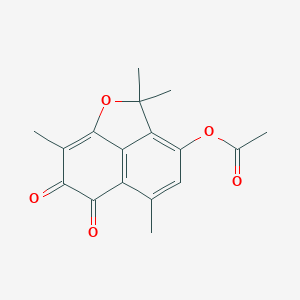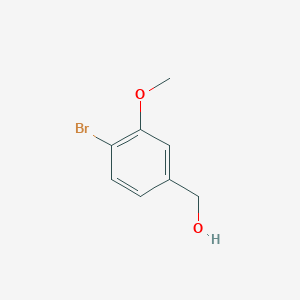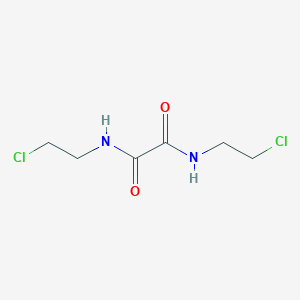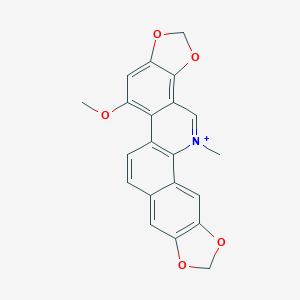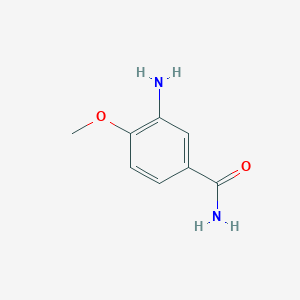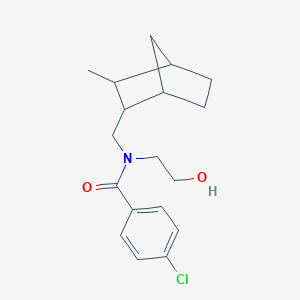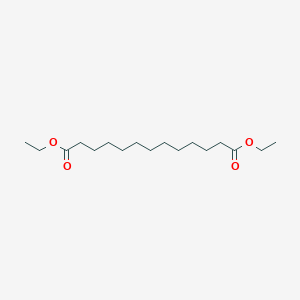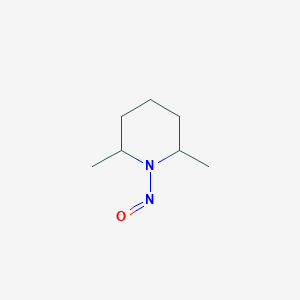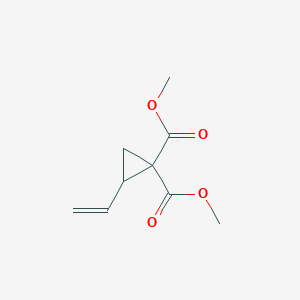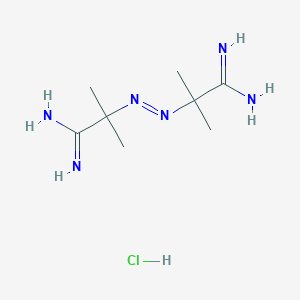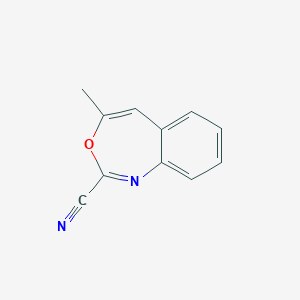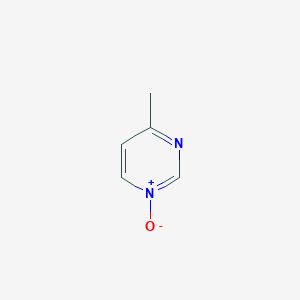
4-Methylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 4-Methylpyrimidine 1-oxide has been investigated in detail. It is known to undergo oxidation reactions in the presence of different enzymes, including cytochrome P450 enzymes. These reactions result in the formation of different metabolites, which can have different biological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methylpyrimidine 1-oxide have been studied in different systems. It has been shown to have antioxidant properties, and it has been used as a model compound to investigate the mechanism of action of different enzymes. In addition, it has been shown to have anti-inflammatory properties, and it has been used in the treatment of different inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylpyrimidine 1-oxide in lab experiments include its availability, stability, and ease of handling. It is also a relatively inexpensive compound, which makes it an attractive choice for different research projects. However, one of the limitations of using 4-Methylpyrimidine 1-oxide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for further research on 4-Methylpyrimidine 1-oxide. One area of research is the investigation of its potential as a therapeutic agent in different diseases, including cancer and inflammation. Another area of research is the development of new methods for the synthesis of 4-Methylpyrimidine 1-oxide, which can improve its yield and purity. Additionally, the investigation of the mechanism of action of 4-Methylpyrimidine 1-oxide in different biological systems can lead to a better understanding of its biological effects.
In conclusion, 4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. It can be synthesized using different methods, and its mechanism of action has been investigated in detail. It has several biochemical and physiological effects, and it has been used as a model compound to study the mechanism of action of different enzymes. While it has advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for further research on 4-Methylpyrimidine 1-oxide, including investigating its potential as a therapeutic agent and developing new methods for its synthesis.
Synthesemethoden
The synthesis of 4-Methylpyrimidine 1-oxide can be achieved using different methods. One of the most common methods is the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of 4-Methylpyrimidine 1-oxide. Other methods include the reaction of 4-methylpyrimidine with ozone or with other oxidizing agents.
Wissenschaftliche Forschungsanwendungen
4-Methylpyrimidine 1-oxide has been extensively studied in scientific research due to its various applications. It is commonly used as a reagent in organic synthesis, and it has been used in the synthesis of different compounds. In biochemistry, 4-Methylpyrimidine 1-oxide has been used as a model compound to study the mechanism of action of different enzymes. It has also been used as a substrate for different enzymes, including cytochrome P450 enzymes.
Eigenschaften
CAS-Nummer |
17758-54-2 |
|---|---|
Produktname |
4-Methylpyrimidine 1-oxide |
Molekularformel |
C5H6N2O |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |
InChI-Schlüssel |
XHAWKANOBZBYLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1)[O-] |
Kanonische SMILES |
CC1=NC=[N+](C=C1)[O-] |
Synonyme |
Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



